molecular formula C26H31BrN2Se2 B14639003 3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide CAS No. 51799-69-0

3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide

Cat. No.: B14639003
CAS No.: 51799-69-0
M. Wt: 609.4 g/mol
InChI Key: AFDYKXLSOHPOJQ-UHFFFAOYSA-M
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Description

“3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” is a complex organic compound that belongs to the class of benzoselenazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” typically involves multi-step organic reactions. The starting materials are usually aromatic compounds with selenium atoms. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” can undergo various chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction may produce selenides.

Scientific Research Applications

Chemistry

In chemistry, “3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” is studied for its unique electronic properties and potential as a catalyst in organic reactions.

Biology

In biology, this compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicine, research may focus on the compound’s potential therapeutic applications, such as its ability to interact with specific biological targets or pathways.

Industry

In industry, the compound could be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which “3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The selenium atoms in the compound may play a crucial role in its activity, potentially affecting redox reactions or binding to specific sites on proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5,6-dimethylbenzoselenazolium bromide
  • 2-Methylprop-1-enylbenzoselenazolium bromide

Uniqueness

“3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” is unique due to its specific structure, which includes multiple selenium atoms and aromatic rings. This structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

51799-69-0

Molecular Formula

C26H31BrN2Se2

Molecular Weight

609.4 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-3-ium-2-yl)-2-methylprop-2-enylidene]-5,6-dimethyl-1,3-benzoselenazole;bromide

InChI

InChI=1S/C26H31N2Se2.BrH/c1-8-27-21-12-17(4)19(6)14-23(21)29-25(27)10-16(3)11-26-28(9-2)22-13-18(5)20(7)15-24(22)30-26;/h10-15H,8-9H2,1-7H3;1H/q+1;/p-1

InChI Key

AFDYKXLSOHPOJQ-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=C(C=C(C(=C2)C)C)[Se]/C1=C\C(=C\C3=[N+](C4=C([Se]3)C=C(C(=C4)C)C)CC)\C.[Br-]

Canonical SMILES

CCN1C2=C(C=C(C(=C2)C)C)[Se]C1=CC(=CC3=[N+](C4=C([Se]3)C=C(C(=C4)C)C)CC)C.[Br-]

Origin of Product

United States

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